Propargyl-NH-PEG3-C2-NHS ester
Overview
Description
Propargyl-NH-PEG3-C2-NHS ester is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an alkyne group, making it a valuable reagent in click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The compound is known for its stability and ability to form strong amide bonds with primary amines, making it a versatile tool in bioconjugation and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-NH-PEG3-C2-NHS ester typically involves the following steps:
Activation: The PEGylated propargylamine is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors to ensure uniformity and high yield.
Purification: The product is purified using techniques like column chromatography or recrystallization to remove impurities and by-products.
Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Propargyl-NH-PEG3-C2-NHS ester primarily undergoes the following types of reactions:
Click Chemistry: The alkyne group in the compound participates in CuAAC reactions with azide-containing molecules to form stable triazole linkages.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds, a common reaction in bioconjugation.
Common Reagents and Conditions
Copper Catalysts: Copper sulfate (CuSO4) and sodium ascorbate are commonly used in CuAAC reactions to catalyze the formation of triazole linkages.
Primary Amines: Various primary amines, including amino acids and peptides, react with the NHS ester group under mild conditions (pH 7-9) to form amide bonds.
Major Products
Triazole Linkages: Formed through CuAAC reactions with azide-containing molecules.
Amide Bonds: Formed through reactions with primary amines, resulting in stable conjugates.
Scientific Research Applications
Propargyl-NH-PEG3-C2-NHS ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Propargyl-NH-PEG3-C2-NHS ester involves:
Comparison with Similar Compounds
Propargyl-NH-PEG3-C2-NHS ester can be compared with other PEG linkers and NHS esters:
Propargyl-PEG3-NHS ester: Similar in structure but with different PEG chain lengths, affecting solubility and reactivity.
Azido-PEG-NHS ester: Contains an azide group instead of an alkyne group, used in similar click chemistry applications but with different reactivity profiles.
Mal-PEG-NHS ester: Contains a maleimide group, used for thiol-reactive conjugation, offering different conjugation strategies.
This compound stands out due to its specific alkyne group, making it uniquely suited for CuAAC reactions and providing stable, non-cleavable linkages in bioconjugates .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(prop-2-ynylamino)ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O7/c1-2-6-17-7-9-23-11-13-24-12-10-22-8-5-16(21)25-18-14(19)3-4-15(18)20/h1,17H,3-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLIFODILFXXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178923 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401178923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214319-94-4 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214319-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401178923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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